molecular formula C10H12F3N B187105 3-(4-(Trifluoromethyl)phenyl)propan-1-amine CAS No. 101488-60-2

3-(4-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No. B187105
M. Wt: 203.2 g/mol
InChI Key: OHYSYTVKICEPLQ-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chemical compound . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, it has been investigated using thermoanalytical techniques and evolved gas analysis . Other studies have proposed mechanisms for its thermal decomposition . Additionally, it has been synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 .


Molecular Structure Analysis

The molecular structure of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine has been analyzed in several studies .


Chemical Reactions Analysis

The chemical reactions involving 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been studied. For example, its thermal behavior has been investigated, revealing that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been analyzed. It has been found that the sample melts at 159.6 °C . It is a colorless to yellow liquid .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines, which can be synthesized using 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
  • Methods : The synthesis involves the use of trifluoromethyl- pyridine (TFMP) and its derivatives .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Production of Cinacalcet HCl

  • Application : 3-(4-(Trifluoromethyl)phenyl)propan-1-amine is used in the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl .
  • Methods : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
  • Results : The final API was obtained through reductive amination of ( II) with ( R )- (+)-1- (1-naphthyl)ethylamine ( V) using a catalyst prepared by us with a very low content of precious metal .

3. Synthesis of Trifluoromethyl Group-Containing Drugs

  • Application : The trifluoromethyl (TFM, -CF3) group is a key component in many FDA-approved drugs. 3-(4-(Trifluoromethyl)phenyl)propan-1-amine can be used in the synthesis of these drugs .
  • Methods : The synthesis involves the incorporation of the TFM group into potential drug molecules .

4. Synthesis of Ubrogepant

  • Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances . 3-(4-(Trifluoromethyl)phenyl)propan-1-amine can be used in the synthesis of this drug .
  • Methods : The synthesis involves the incorporation of the trifluoromethyl group into potential drug molecules .
  • Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .

5. Synthesis of Fluoxetine

  • Application : Fluoxetine is a selective serotonin reuptake inhibitor that is used as an anti-depressant drug . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder . The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine .
  • Methods : The synthesis involves the incorporation of the trifluoromethyl group into potential drug molecules .
  • Results : Fluoxetine has been widely used for the treatment of various mental health disorders .

Safety And Hazards

The safety and hazards associated with 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been documented. It has been classified with hazard statements H315, H319, and H335 .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYSYTVKICEPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563865
Record name 3-[4-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethyl)phenyl)propan-1-amine

CAS RN

101488-60-2
Record name 3-[4-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Cotter, S Varghese, F Chevot, C Fergus… - …, 2023 - Wiley Online Library
A library of queuine analogues targeting the modification of tRNA isoacceptors for Asp, Asn, His and Tyr catalysed by queuine tRNA ribosyltransferase (QTRT, also known as TGT) was …
YY Zheng, ZJ Weng, P Xie, MY Zhu, LX Xing… - European Journal of …, 2014 - Elsevier
A series of aralkyl diamine derivatives were designed, synthesized, and evaluated for their triple reuptake inhibitory abilities. Compounds 18c (5-HT, NE, DA, IC 50 = 389, 69, 238 nM), …
Number of citations: 7 www.sciencedirect.com
K Hiesinger, JS Kramer, S Beyer, T Eckes… - Journal of Medicinal …, 2020 - ACS Publications
Inhibition of multiple enzymes of the arachidonic acid cascade leads to synergistic anti-inflammatory effects. Merging of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) …
Number of citations: 14 pubs.acs.org
JC Anderson, AJ Blake, PJ Koovits… - The Journal of Organic …, 2012 - ACS Publications
A range of nitroalkenes 1 and imines 3 derived from alkyl, aryl, and heteroaryl aldehydes underwent a tandem 1,4-hydride addition nitro-Mannich reaction to afford anti-rich β-…
Number of citations: 27 pubs.acs.org
W Shu, S Li, HW Du, PW Davies - 2023 - chemrxiv.org
Sterically congested α-tertiary primary amines are ubiquitous substructures in pharmaceutical and agrochemical agents yet are challenging to access. Herein, a straightforward …
Number of citations: 0 chemrxiv.org

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